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molecular formula C11H9NO3 B8566346 Methyl 3-phenylisoxazole-4-carboxylate

Methyl 3-phenylisoxazole-4-carboxylate

Cat. No. B8566346
M. Wt: 203.19 g/mol
InChI Key: OZBXRLIQRLBLFK-UHFFFAOYSA-N
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Patent
US06365591B1

Procedure details

This compound was synthesised following the procedure described for Compound 8D but using Compound 15A instead of Compound 8C (90.2%). M.p. 162.7-164.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:12]([C:13]([OH:15])=[O:14])=[CH:11][O:10][N:9]=2)=[CH:4][CH:3]=1.C1(C2C(C(OC)=O)=CON=2)C=CC=CC=1>>[C:5]1([C:8]2[C:12]([C:13]([OH:15])=[O:14])=[CH:11][O:10][N:9]=2)[CH:4]=[CH:3][CH:2]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=NOC=C1C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NOC=C1C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was synthesised

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=NOC=C1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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